5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-phenyl-1,3-thiazole
Description
5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[45]decan-2-yl]methyl]-2-phenyl-1,3-thiazole is a complex organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
5-[[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3S/c1-2-5-19(6-3-1)21-23-13-20(26-21)15-25-12-10-22(17-25)9-4-11-24(16-22)14-18-7-8-18/h1-3,5-6,13,18H,4,7-12,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZVNBVGRXBNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CN=C(S3)C4=CC=CC=C4)CN(C1)CC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-phenyl-1,3-thiazole typically involves multiple steps. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the thiazole ring and the phenyl group. Common reagents used in these reactions include cyclopropylmethyl bromide, diazabicyclo[2.2.2]octane, and thiazole derivatives. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction pathways that regulate cell growth and differentiation. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other spirocyclic and thiazole-containing molecules. Compared to these, 5-[[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2-phenyl-1,3-thiazole is unique due to its specific combination of functional groups and its potential applications. Some similar compounds are:
- 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
